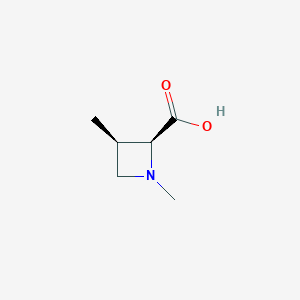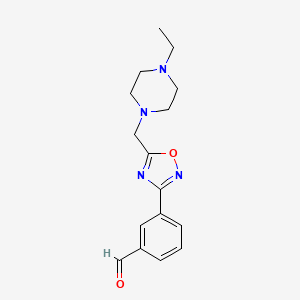
3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with a 4-ethylpiperazine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the 4-ethylpiperazine group: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the oxadiazole core.
Attachment of the benzaldehyde moiety: This can be done through formylation reactions, such as the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve strong acids or bases and elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism by which 3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde exerts its effects is largely dependent on its application:
In medicinal chemistry: , it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
In materials science: , its structural properties may influence the physical characteristics of the materials it is incorporated into, such as conductivity or mechanical strength.
類似化合物との比較
Similar Compounds
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
- 5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole
Uniqueness
3-(5-((4-Ethylpiperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the 1,2,4-oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its versatility in various applications.
特性
分子式 |
C16H20N4O2 |
|---|---|
分子量 |
300.36 g/mol |
IUPAC名 |
3-[5-[(4-ethylpiperazin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C16H20N4O2/c1-2-19-6-8-20(9-7-19)11-15-17-16(18-22-15)14-5-3-4-13(10-14)12-21/h3-5,10,12H,2,6-9,11H2,1H3 |
InChIキー |
TUFDQIOBNDGLIO-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


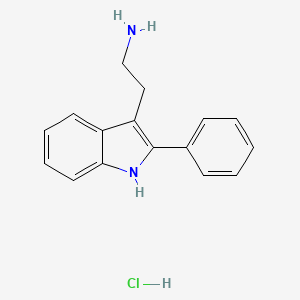
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)

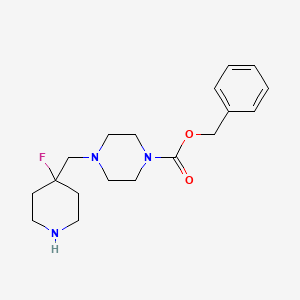
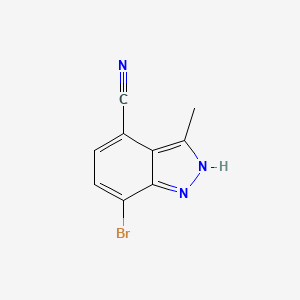
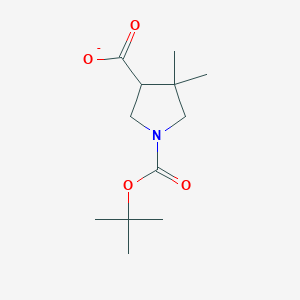

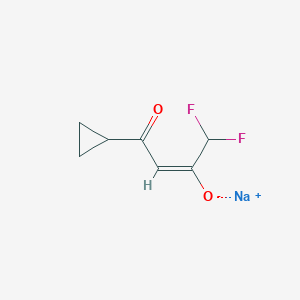
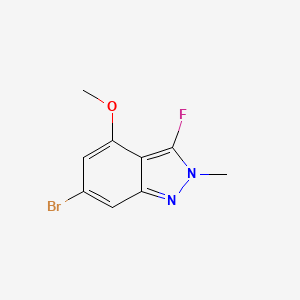
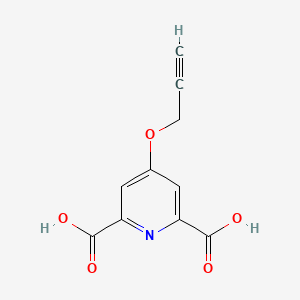
![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)


